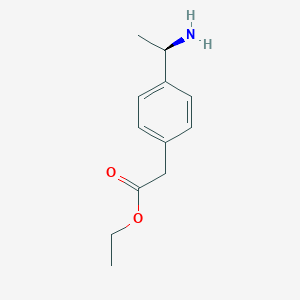

(R)-Ethyl 2-(4-(1-aminoethyl)phenyl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

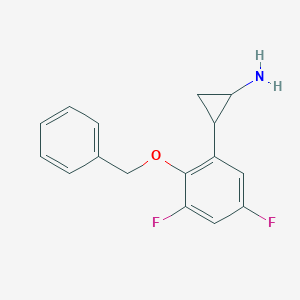

“®-Ethyl 2-(4-(1-aminoethyl)phenyl)acetate” is a chiral compound with the following structural formula:

(R)-Ethyl 2-(4-(1-aminoethyl)phenyl)acetate

It consists of an ethyl ester group attached to a phenyl ring, which in turn bears an aminoethyl substituent. The compound’s chirality arises from the presence of an asymmetric carbon center (the “R” configuration).

Métodos De Preparación

Synthetic Routes: Several synthetic routes exist for the preparation of “®-Ethyl 2-(4-(1-aminoethyl)phenyl)acetate.” One common approach involves the condensation of ®-phenylglycine with ethyl chloroacetate. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired ester.

Reaction Conditions: The reaction typically takes place in an organic solvent (such as ethanol or methanol) at room temperature or under reflux conditions. Acidic or basic catalysts may be employed to facilitate the esterification process.

Industrial Production: While industrial-scale production methods may vary, the synthesis of this compound often occurs in specialized chemical facilities. Optimization of reaction conditions, purification steps, and yield enhancement are critical for large-scale production.

Análisis De Reacciones Químicas

Reactions: “®-Ethyl 2-(4-(1-aminoethyl)phenyl)acetate” can undergo various chemical transformations:

Hydrolysis: Treatment with aqueous acid or base leads to hydrolysis of the ester group, yielding the corresponding carboxylic acid and ethanol.

Reduction: Catalytic hydrogenation can reduce the carbonyl group to the corresponding alcohol.

Substitution: Nucleophilic substitution reactions may occur at the ester carbon, resulting in the replacement of the ethyl group.

- Hydrolysis: Dilute acid (e.g., HCl) or base (e.g., NaOH)

- Reduction: Hydrogen gas (H₂) with a suitable catalyst (e.g., palladium on carbon)

- Substitution: Nucleophiles (e.g., amines, alkoxides)

Major Products: The major products depend on the specific reaction conditions. Hydrolysis yields the carboxylic acid, while reduction produces the corresponding alcohol. Substitution reactions lead to various derivatives.

Aplicaciones Científicas De Investigación

Chemistry:

- “®-Ethyl 2-(4-(1-aminoethyl)phenyl)acetate” serves as a building block in the synthesis of other chiral compounds.

- It participates in asymmetric synthesis, contributing to the development of pharmaceuticals and agrochemicals.

- Researchers study its interactions with biological receptors and enzymes.

- It may have applications in drug design, particularly for targeting specific protein binding sites.

- The compound’s chirality makes it valuable in the production of enantiomerically pure drugs.

- It finds use in the fragrance and flavor industry.

Mecanismo De Acción

The exact mechanism by which “®-Ethyl 2-(4-(1-aminoethyl)phenyl)acetate” exerts its effects remains an active area of research. It likely involves interactions with specific receptors or enzymes, influencing cellular processes.

Comparación Con Compuestos Similares

“®-Ethyl 2-(4-(1-aminoethyl)phenyl)acetate” stands out due to its unique combination of an ethyl ester, phenyl ring, and aminoethyl group. Similar compounds include (but are not limited to):

Methyl ester analog: Replacing the ethyl group with a methyl group.

Different substituents: Variations in the aminoethyl substituent.

Propiedades

Fórmula molecular |

C12H17NO2 |

|---|---|

Peso molecular |

207.27 g/mol |

Nombre IUPAC |

ethyl 2-[4-[(1R)-1-aminoethyl]phenyl]acetate |

InChI |

InChI=1S/C12H17NO2/c1-3-15-12(14)8-10-4-6-11(7-5-10)9(2)13/h4-7,9H,3,8,13H2,1-2H3/t9-/m1/s1 |

Clave InChI |

HZWTZZHDVWDRHA-SECBINFHSA-N |

SMILES isomérico |

CCOC(=O)CC1=CC=C(C=C1)[C@@H](C)N |

SMILES canónico |

CCOC(=O)CC1=CC=C(C=C1)C(C)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Phenyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B12946883.png)

![2-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine](/img/structure/B12946889.png)

![Methyl (5-((4-hydroxyphenyl)sulfinyl)-1H-benzo[d]imidazol-2-yl)carbamate](/img/structure/B12946933.png)